molecular formula C18H18N6O4S2 B5769834 N,N'-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide

N,N'-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide

Cat. No.: B5769834
M. Wt: 446.5 g/mol
InChI Key: VDPAFJBDMPTXLB-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide: is an organic compound with the molecular formula C16H16N4O4 It is a derivative of piperazine, a heterocyclic organic compound, and contains two nitrophenyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, base such as sodium hydroxide, organic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: N,N’-bis(4-aminophenyl)piperazine-1,4-dicarbothioamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also disrupt cell membranes, contributing to its antimicrobial properties. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4-bis(4-nitrophenyl)piperazine: Similar structure but lacks the dicarbothioamide groups.

    N,N’-bis(4-aminophenyl)piperazine-1,4-dicarbothioamide: Reduced form with amino groups instead of nitro groups.

    1,4-bis(4-nitrophenyl)piperazine-1,4-dicarboxamide: Similar structure but with carboxamide groups instead of dicarbothioamide groups.

Uniqueness: N,N’-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide is unique due to the presence of both nitrophenyl and dicarbothioamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-N,4-N-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S2/c25-23(26)15-5-1-13(2-6-15)19-17(29)21-9-11-22(12-10-21)18(30)20-14-3-7-16(8-4-14)24(27)28/h1-8H,9-12H2,(H,19,29)(H,20,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPAFJBDMPTXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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